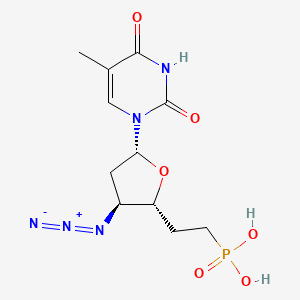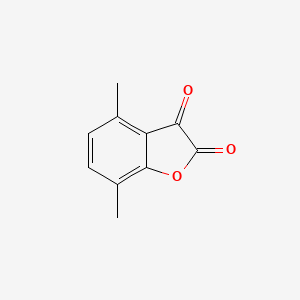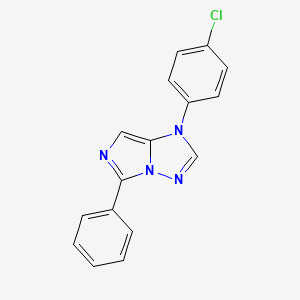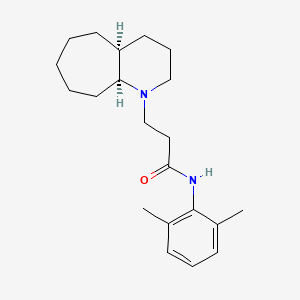
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is a complex organic compound that belongs to the class of heterocyclic amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta(b)pyridine ring system through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the amide group via reaction with propanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its chemical structure and the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.
Cycloheptapyridine Derivatives: Compounds with variations in the cyclohepta(b)pyridine ring system.
Uniqueness
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
39489-93-5 |
|---|---|
Molekularformel |
C21H32N2O |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
3-[(4aS,9aS)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[b]pyridin-1-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H32N2O/c1-16-8-6-9-17(2)21(16)22-20(24)13-15-23-14-7-11-18-10-4-3-5-12-19(18)23/h6,8-9,18-19H,3-5,7,10-15H2,1-2H3,(H,22,24)/t18-,19-/m0/s1 |
InChI-Schlüssel |
AWGRIDQHTQWVAK-OALUTQOASA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCC[C@H]3[C@@H]2CCCCC3 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCCC3C2CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


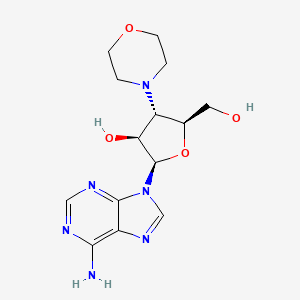


![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
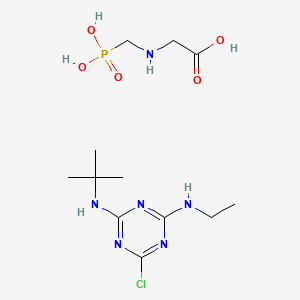
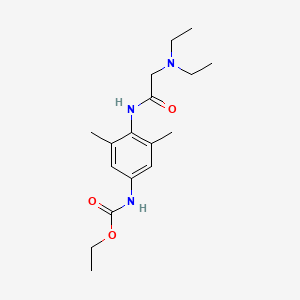


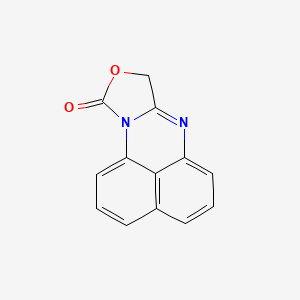
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
